2-Oxo-2-(phenethylamino)ethyl 2H-chromene-3-carboxylate
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Overview
Description
2-Oxo-2-(phenethylamino)ethyl 2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(phenethylamino)ethyl 2H-chromene-3-carboxylate typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with phenethylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions . The reaction mixture is heated for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to expedite the reaction process .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(phenethylamino)ethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted chromenes, which can be further functionalized for specific applications .
Scientific Research Applications
2-Oxo-2-(phenethylamino)ethyl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(phenethylamino)ethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-oxo-2H-chromene-3-carboxylate
- 2-Oxo-2H-chromene-3-carbonitrile
- 7-Hydroxy-2-oxo-chromene-3-carboxylic acid ethyl ester
Uniqueness
2-Oxo-2-(phenethylamino)ethyl 2H-chromene-3-carboxylate is unique due to its phenethylamino group, which imparts distinct biological activities compared to other chromene derivatives. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for medicinal chemistry .
Properties
Molecular Formula |
C20H19NO4 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C20H19NO4/c22-19(21-11-10-15-6-2-1-3-7-15)14-25-20(23)17-12-16-8-4-5-9-18(16)24-13-17/h1-9,12H,10-11,13-14H2,(H,21,22) |
InChI Key |
RZLJGVJVMNVMIG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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